molecular formula C17H23NO2 B1412624 1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone CAS No. 2096138-48-4

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone

Cat. No.: B1412624
CAS No.: 2096138-48-4
M. Wt: 273.37 g/mol
InChI Key: FTAGWBFYWZRCEF-UHFFFAOYSA-N
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Description

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is an organic compound known for its unique structure and properties

Preparation Methods

The synthesis of 1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone typically involves several steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the appropriate quinoline derivative

    Reaction Conditions: Common reagents include acetyl chloride and methyl iodide, with catalysts such as aluminum chloride or phosphoric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity.

    Industrial Production: On an industrial scale, the production methods are optimized for efficiency and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different

Properties

IUPAC Name

1-(1-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-10-7-15-11(2)9-17(5,6)18(13(4)20)16(15)8-14(10)12(3)19/h7-8,11H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAGWBFYWZRCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)C(=O)C)C)C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Reactant of Route 2
1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Reactant of Route 3
1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Reactant of Route 5
1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Reactant of Route 6
1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone

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